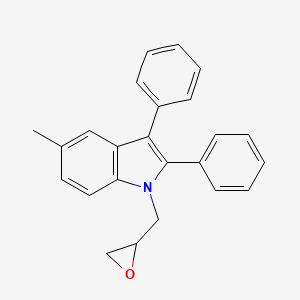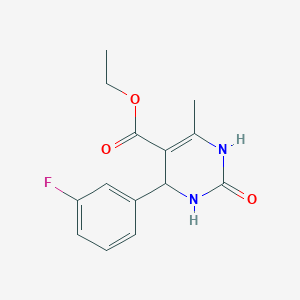![molecular formula C24H15BrN2O2 B5199439 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenazine, which is a heterocyclic organic compound with a tricyclic structure. The presence of the bromine group in 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate enhances its biological activity and makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is not fully understood. However, it is believed to act by inducing oxidative stress and causing DNA damage in cancer cells. This leads to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has a selective cytotoxic effect on cancer cells while sparing normal cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor volume in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate in lab experiments include its high potency and selectivity towards cancer cells, as well as its potential as a photosensitizer. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate. These include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential as a cancer treatment.
2. Developing new methods for synthesizing 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate that are more efficient and cost-effective.
3. Testing the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploring the potential of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate as a photosensitizer in other applications, such as antibacterial and antiviral therapies.
5. Investigating the use of this compound in other fields, such as materials science and electronics.
In conclusion, 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to explore its potential in cancer treatment and other areas.
Synthesis Methods
The synthesis of 6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate involves the reaction of 4-bromoaniline with 2-nitrobenzaldehyde in the presence of sodium acetate and acetic acid. The resulting intermediate is then reduced with iron powder and acetic acid to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate has shown potential in various scientific research applications. It has been studied for its antimicrobial, anticancer, and antitumor properties. In addition, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O2/c1-14(28)29-24-18-7-3-2-6-17(18)22-23(21(24)15-10-12-16(25)13-11-15)27-20-9-5-4-8-19(20)26-22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYYOVFMXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)